molecular formula C5H8IN3O2S B2960630 1-Ethyl-5-iodopyrazole-4-sulfonamide CAS No. 1946822-47-4

1-Ethyl-5-iodopyrazole-4-sulfonamide

Cat. No. B2960630
CAS RN: 1946822-47-4
M. Wt: 301.1
InChI Key: IBESFSKXUHHEKW-UHFFFAOYSA-N
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Description

1-Ethyl-5-iodopyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and contains iodine and sulfonamide functional groups.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iodopyrazole-4-sulfonamide is not well understood. However, it has been reported that this compound inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethyl-5-iodopyrazole-4-sulfonamide are not well characterized. However, it has been reported that this compound exhibits potent inhibitory activity against certain enzymes, which can lead to therapeutic effects. Additionally, this compound may have other effects on cellular processes, which require further investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Ethyl-5-iodopyrazole-4-sulfonamide in lab experiments include its potential as a starting material for the synthesis of novel drugs and its potent inhibitory activity against certain enzymes. However, the limitations of using this compound include its low yield during synthesis and the lack of well-characterized biochemical and physiological effects.

Future Directions

There are several future directions for the research of 1-Ethyl-5-iodopyrazole-4-sulfonamide. Firstly, further investigation is required to understand the mechanism of action of this compound. Secondly, the synthesis of novel derivatives of 1-Ethyl-5-iodopyrazole-4-sulfonamide should be explored to identify potential drug candidates. Thirdly, the biochemical and physiological effects of this compound should be well characterized to understand its potential therapeutic applications. Finally, the use of 1-Ethyl-5-iodopyrazole-4-sulfonamide in materials science should be explored to identify potential applications in this field.
Conclusion
In conclusion, 1-Ethyl-5-iodopyrazole-4-sulfonamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential of 1-Ethyl-5-iodopyrazole-4-sulfonamide in these fields.

Synthesis Methods

The synthesis of 1-Ethyl-5-iodopyrazole-4-sulfonamide involves the reaction of 1-ethyl-4-hydrazinylpyrazole with iodine and sulfonamide reagents. The reaction is carried out under specific conditions, and the product is purified using column chromatography. The yield of the product is approximately 50%, and the compound is obtained as a yellow solid.

Scientific Research Applications

1-Ethyl-5-iodopyrazole-4-sulfonamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound can be used as a starting material for the synthesis of novel drugs. It has been reported that 1-Ethyl-5-iodopyrazole-4-sulfonamide derivatives exhibit potent inhibitory activity against certain enzymes, making them potential candidates for the treatment of various diseases.

properties

IUPAC Name

1-ethyl-5-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBESFSKXUHHEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-iodopyrazole-4-sulfonamide

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